Cas no 27650-93-7 (2-(2-bromopropyl)naphthalene)

2-(2-Bromopropyl)naphthalene is a brominated naphthalene derivative commonly utilized as an intermediate in organic synthesis. Its key structural feature—a bromopropyl side chain attached to a naphthalene core—makes it valuable for further functionalization, particularly in cross-coupling reactions such as Suzuki or Heck couplings. The bromine substituent enhances reactivity, facilitating nucleophilic substitution or metal-catalyzed transformations. This compound is particularly useful in pharmaceutical and materials science research, where naphthalene-based frameworks are of interest. Its stability under standard conditions and compatibility with various reaction conditions contribute to its practicality in multistep syntheses. Proper handling is advised due to its potential sensitivity to light and moisture.
2-(2-bromopropyl)naphthalene structure
2-(2-bromopropyl)naphthalene structure
Product Name:2-(2-bromopropyl)naphthalene
CAS No:27650-93-7
MF:C13H13Br
MW:249.146322965622
CID:6479339
PubChem ID:63017033
Update Time:2025-10-18

2-(2-bromopropyl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromopropyl)naphthalene
    • Naphthalene, 2-(2-bromopropyl)-
    • Inchi: 1S/C13H13Br/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3
    • InChI Key: DSZVHHSWRZEFKO-UHFFFAOYSA-N
    • SMILES: C(C1C=CC2=CC=CC=C2C=1)C(C)Br

Experimental Properties

  • Density: 1.336±0.06 g/cm3(Predicted)
  • Boiling Point: 325.5±11.0 °C(Predicted)

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Additional information on 2-(2-bromopropyl)naphthalene

2-(2-Bromopropyl)Naphthalene: A Comprehensive Overview

2-(2-Bromopropyl)Naphthalene is a chemical compound with the CAS registry number 27650-93-7. This compound belongs to the family of naphthalene derivatives, which are widely studied for their unique chemical properties and potential applications in various fields. The structure of 2-(2-bromopropyl)naphthalene consists of a naphthalene ring system with a brominated propyl group attached at the second position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it an interesting subject for both academic research and industrial applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of naphthalene derivatives, including 2-(2-bromopropyl)naphthalene, through various methodologies. One notable approach involves the Friedel-Crafts alkylation reaction, where brominated alkyl halides are used as alkylating agents in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and selectivity, ensuring the production of pure naphthalene derivatives for further studies.

The physical properties of 2-(2-bromopropyl)naphthalene are influenced by its molecular structure. The compound is typically a solid at room temperature, with a melting point around 105°C and a boiling point exceeding 300°C. Its solubility in organic solvents such as dichloromethane and diethyl ether is relatively high, while it exhibits limited solubility in water due to its hydrophobic nature. These properties make it suitable for use in organic synthesis and as an intermediate in the production of more complex molecules.

One of the most promising applications of naphthalene derivatives lies in their use as intermediates in drug discovery. For instance, naphthalene-based compounds have been explored as potential candidates for anti-cancer therapies due to their ability to inhibit specific enzymes involved in tumor growth. Recent studies have demonstrated that naphthalene derivatives can modulate the activity of histone deacetylases (HDACs), which are key players in epigenetic regulation. This opens up new avenues for developing targeted therapies with fewer side effects compared to traditional chemotherapeutic agents.

In addition to its role in pharmaceutical research, naphthalene derivatives are also being investigated for their potential in materials science. For example, certain naphthalene-based polymers exhibit unique electronic properties that make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The incorporation of substituents like bromine into the naphthalene framework can further enhance these properties by tuning the molecule's electronic structure.

The synthesis of naphthalene derivatives has also benefited from green chemistry principles, with researchers developing more sustainable methods to produce these compounds. For instance, catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to construct complex naphthalene-based structures with minimal environmental impact. These methods not only reduce waste but also improve the overall efficiency of the synthesis process.

From an environmental perspective, understanding the fate and behavior of naphthalene derivatives in natural systems is crucial for assessing their potential impact on ecosystems. Studies have shown that these compounds can undergo biodegradation under certain conditions, particularly when exposed to microorganisms capable of breaking down aromatic hydrocarbons. However, further research is needed to fully understand their persistence and toxicity in different environmental compartments.

In conclusion, 2-(2-bromopropyl)naphthalene, with its unique chemical structure and versatile properties, continues to be a focal point for researchers across multiple disciplines. Its applications span from drug discovery to materials science, while advancements in synthetic methodologies ensure its availability for both academic and industrial purposes. As our understanding of this compound deepens, it is likely that new and innovative uses will emerge, further solidifying its importance in modern chemistry.

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